Product packaging for 1-Benzyl-4-propylpiperidine-4-carbonitrile(Cat. No.:)

1-Benzyl-4-propylpiperidine-4-carbonitrile

Cat. No.: B13983759
M. Wt: 242.36 g/mol
InChI Key: JATLJONHAAPXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its prevalence is underscored by its presence in numerous FDA-approved drugs. google.comsigmaaldrich.com Piperidine-containing compounds are integral to the development of pharmaceuticals across various therapeutic areas. sigmaaldrich.com The utility of the piperidine scaffold lies in its ability to serve as a versatile building block, allowing for three-dimensional diversity in molecular design. This structural feature can advantageously influence critical pharmacokinetic properties such as lipophilicity and metabolic stability when incorporated into larger molecular frameworks. google.com

The development of efficient synthetic methodologies for creating substituted piperidines is a significant focus of modern organic chemistry. sigmaaldrich.com These methods are crucial for generating libraries of compounds for drug discovery programs. The incorporation of the piperidine moiety can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicities. chemicalbook.com

Importance of the 1-Benzyl Moiety in Piperidine-Based Compound Research

The N-benzyl group is a common substituent in piperidine-based compounds and plays a crucial role in their biological activity. In the context of drug design, the benzyl (B1604629) group can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. For instance, the benzyl-piperidine group is a key component in the design of cholinesterase inhibitors for the treatment of Alzheimer's disease, where it provides effective binding to the catalytic site of the acetylcholinesterase enzyme. sigmaaldrich.com

Furthermore, the benzyl group can serve as a protecting group in organic synthesis, although its installation and removal can require specific conditions. In the context of structure-activity relationship (SAR) studies, the benzyl group offers a site for modification, allowing researchers to probe the steric and electronic requirements of a biological target.

Role of the 4-Propyl and 4-Carbonitrile Functional Groups in Structure-Activity Relationship Investigations

The substituents at the 4-position of the piperidine ring are critical for determining a compound's biological activity and selectivity. The presence of both a propyl group and a carbonitrile group at this position suggests a focus on exploring the impact of steric bulk and electronic properties on target binding.

The 4-propyl group , being an alkyl chain, primarily contributes to the lipophilicity of the molecule. In SAR studies, varying the length and branching of such alkyl groups allows for the fine-tuning of a compound's affinity for its target and its pharmacokinetic profile. For example, in studies of 4-alkyl-4-(m-hydroxyphenyl)piperidines, the size of the 4-alkyl substituent was found to modulate receptor binding affinities and efficacies.

The 4-carbonitrile (cyano) group is a versatile functional group in medicinal chemistry. It is a polar group that can act as a hydrogen bond acceptor. The introduction of a cyano group can influence a molecule's metabolic stability and its ability to cross cell membranes. In SAR studies, the cyano group is often used to probe for specific interactions with a biological target and can be a key determinant of potency. For instance, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, the introduction of a cyano group was found to be crucial for inhibitory activity.

Overview of Academic Research Areas Pertaining to 1-Benzyl-4-propylpiperidine-4-carbonitrile and Closely Related Structures

Given the structural features of this compound, it is likely to be of interest in several areas of academic and industrial research:

Medicinal Chemistry: As a substituted piperidine, this compound and its analogs could be synthesized as part of a library to screen for activity against a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The combination of the N-benzyl group and the 4-substituents makes it a candidate for investigation in areas such as neurodegenerative diseases, pain management, and oncology.

Organic Synthesis: The synthesis of 4,4-disubstituted piperidines like this compound presents a synthetic challenge. Research in this area would likely focus on developing stereoselective methods for the introduction of the propyl and cyano groups. A plausible synthetic route would involve the alkylation of the precursor, 1-benzylpiperidine-4-carbonitrile (B2688994).

Chemical Biology: Closely related structures could be used as chemical probes to study the function of specific proteins or biological pathways. The ability to systematically modify the substituents on the piperidine ring would allow for the development of tools to investigate structure-function relationships in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2 B13983759 1-Benzyl-4-propylpiperidine-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

1-benzyl-4-propylpiperidine-4-carbonitrile

InChI

InChI=1S/C16H22N2/c1-2-8-16(14-17)9-11-18(12-10-16)13-15-6-4-3-5-7-15/h3-7H,2,8-13H2,1H3

InChI Key

JATLJONHAAPXLU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(CC1)CC2=CC=CC=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 4 Propylpiperidine 4 Carbonitrile

Retrosynthetic Analysis of the 1-Benzyl-4-propylpiperidine-4-carbonitrile Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the analysis involves several key disconnections.

The primary disconnections for the target molecule are:

C-N bond disconnection: The bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group can be disconnected, suggesting a synthesis via N-alkylation of a 4-propylpiperidine-4-carbonitrile precursor with a benzyl halide or through reductive amination. chemicalbook.com

C4-Propyl bond disconnection: Cleavage of the bond between the C4 position of the piperidine ring and the propyl group points to an alkylation reaction. This would involve a nucleophilic piperidine intermediate reacting with a propyl electrophile.

C4-Cyano bond disconnection: Disconnecting the nitrile group suggests its introduction via cyanation of a suitable precursor, such as a piperidone or a related derivative.

These disconnections logically lead back to a central and versatile intermediate: 1-benzyl-4-piperidone . This key intermediate can be synthesized from simpler starting materials and then elaborated to introduce the propyl and cyano groups at the 4-position, completing the synthesis of the target molecule.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be devised to construct this compound.

Approaches Utilizing 1-Benzyl-4-piperidone as a Key Intermediate

1-Benzyl-4-piperidone is a common starting point for the synthesis of 4-substituted piperidines. Its synthesis can be achieved through various methods. One established method involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. chemicalbook.comgoogle.com Another common approach is the direct N-alkylation of 4-piperidone (B1582916) hydrochloride with benzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com

Starting MaterialsReagentsProductYield
Benzylamine, Methyl acrylate1. Toluene, Sodium, Methanol2. HCl1-Benzyl-4-piperidone78.4% chemicalbook.com
4-Piperidone hydrochlorideBenzyl bromide, K₂CO₃, DMF1-Benzyl-4-piperidone89.28% chemicalbook.com

Cyanation Reactions at the Piperidine 4-Position

With 1-benzyl-4-piperidone in hand, the next critical step is the introduction of the cyano group at the C4 position. A common strategy for this transformation is a variation of the Strecker synthesis. The piperidone can be converted into an intermediate, such as a cyanohydrin or an iminium salt, which then reacts with a cyanide source. For instance, treatment of 1-benzyl-4-piperidone with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or via a two-step process involving formation of a tosylhydrazone followed by reaction with cyanide can yield 1-benzylpiperidine-4-carbonitrile (B2688994). google.com

Alternatively, a direct precursor like 4-cyanopiperidine (B19701) can be synthesized and subsequently benzylated. The synthesis of 4-cyanopiperidine itself can be achieved by dehydrating isonipecotamide (B28982) with reagents like phosphorus pentoxide or thionyl chloride. google.com

Introduction of the N-Benzyl Moiety via Alkylation

The N-benzyl group can be introduced at various stages of the synthesis. One of the most direct methods is the N-alkylation of a pre-existing piperidine ring. For example, 4-cyanopiperidine can be reacted with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate) to afford 1-benzylpiperidine-4-carbonitrile. google.com

Another powerful method is reductive amination. chemicalbook.com This involves reacting 4-cyanopiperidine with benzaldehyde (B42025) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form the N-benzyl bond directly. This method is often preferred due to its mild conditions and high yields. A reported synthesis using this approach achieved an 88% yield. chemicalbook.com

Regioselective Propylation Strategies at the Piperidine 4-Position

The final key step is the regioselective introduction of the propyl group at the C4 position, adjacent to the nitrile. This is typically achieved through the alkylation of the α-carbon to the nitrile group. The hydrogen at this position is acidic and can be removed by a strong, non-nucleophilic base to form a stabilized carbanion.

The synthesis would proceed by treating 1-benzylpiperidine-4-carbonitrile with a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). arkat-usa.org The resulting carbanion is then quenched with an electrophilic propyl source, such as 1-bromopropane (B46711) or 1-iodopropane, to install the propyl group at the C4 position, yielding the final product, this compound. The choice of base and reaction conditions is crucial to avoid side reactions. arkat-usa.orgresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound involves fine-tuning the conditions for each reaction step to maximize yield and purity while minimizing side products and reaction times.

For the N-benzylation step , factors such as the choice of solvent, base, and temperature can significantly impact the reaction's efficiency. For instance, in the alkylation of 4-piperidone, using DMF as a solvent and potassium carbonate as the base at 65°C for 14 hours resulted in a high yield. chemicalbook.com In reductive amination, the choice of reducing agent is critical; sodium triacetoxyborohydride is often effective and selective. chemicalbook.com

In the cyanation step , the reactivity of the cyanide source and the stability of the intermediates are key considerations. The use of milder and less toxic cyanide reagents is an area of ongoing research. rsc.org

For the final C4-propylation step , the reaction is highly sensitive to conditions. The choice of base, temperature, and the nature of the propyl halide are critical parameters. The table below outlines potential variables and their effects on the alkylation of α-aminonitriles, based on studies of similar systems. arkat-usa.orgresearchgate.net

ParameterVariable OptionsPotential Impact on Yield and Selectivity
Base LDA, NaHMDS, KHMDSThe choice of counterion (Li⁺, Na⁺, K⁺) can influence the reactivity and regioselectivity of the resulting carbanion. researchgate.net
Solvent THF, Diethyl etherAprotic, non-coordinating solvents are required to stabilize the carbanion intermediate.
Temperature -78 °C to 0 °CLow temperatures are crucial to prevent side reactions, such as elimination or reaction with the solvent. arkat-usa.org
Propylating Agent 1-bromopropane, 1-iodopropaneIodides are typically more reactive than bromides, which can lead to faster reaction times but potentially more side products.
Additives HMPA, LiClAdditives can sometimes improve yields by breaking up aggregates of the base or altering the reactivity of the carbanion.

Careful control over these parameters is essential to achieve a high yield of the desired this compound and to simplify the subsequent purification process.

Scalable Synthesis Considerations for Research and Development of this compound

The successful transition of a synthetic route from laboratory-scale discovery to large-scale production for research and development purposes requires careful consideration of numerous factors. For a molecule such as this compound, which possesses a quaternary carbon center, scalability hinges on the robustness, safety, and economic viability of the chosen chemical transformations. While specific process development data for this exact compound is not extensively published, a prospective analysis based on established methodologies for analogous structures allows for the delineation of key scalable synthesis considerations.

A plausible and efficient large-scale synthesis would likely proceed via a two-stage strategy: first, the robust production of a key intermediate, 1-benzylpiperidine-4-carbonitrile, followed by the introduction of the propyl group via α-alkylation.

Stage 1: Scalable Synthesis of the Key Intermediate, 1-Benzylpiperidine-4-carbonitrile

The production of 1-benzylpiperidine-4-carbonitrile at scale can be approached through several synthetic routes, with reductive amination being a particularly efficient and common choice in process chemistry. chemicalbook.comjocpr.com This method involves the one-pot reaction of 4-cyanopiperidine and benzaldehyde with a selective reducing agent. chemicalbook.com This approach is often preferred for its operational simplicity and high atom economy, avoiding the multiple steps of isolation and purification that might be associated with routes involving the dehydration of an amide intermediate. jocpr.comgoogle.com

Key considerations for scaling up the reductive amination process include the choice of reducing agent—where reagents like sodium triacetoxyborohydride are favored for their selectivity and milder reaction conditions compared to alternatives—and the solvent, which must be suitable for large-scale operations in terms of safety, cost, and ease of recovery. harvard.edu

Table 1: Comparison of Potential Scalable Routes to 1-Benzylpiperidine-4-carbonitrile.
ParameterRoute A: Reductive AminationRoute B: Amide Dehydration
Starting Materials4-Cyanopiperidine, BenzaldehydeN-Benzyl-4-piperidinecarboxamide
Key ReagentsSodium triacetoxyborohydride, Acetic AcidThionyl chloride or Phosphorus oxychloride
Number of StepsOne-pot reactionMultiple steps (Amide formation, then dehydration)
Typical YieldHigh (e.g., 88%) chemicalbook.comVariable, depends on both steps
Scalability ProsFewer unit operations, high throughput, mild conditions. researchgate.netUtilizes common, inexpensive dehydrating agents.
Scalability ConsCost of specialized reducing agent.Corrosive reagents, potential for chlorinated byproducts, more complex process. google.com

Stage 2: Scalable α-Alkylation of 1-Benzylpiperidine-4-carbonitrile

The introduction of the propyl group at the C4 position involves the deprotonation of the carbon alpha to the nitrile, followed by nucleophilic substitution with a propyl halide. This step is critical as it creates the sterically hindered quaternary center. The primary challenges in scaling this reaction are the management of highly reactive reagents and potentially cryogenic conditions.

The choice of base is paramount. While lithium diisopropylamide (LDA) is a laboratory staple, its use at an industrial scale can be complicated by its pyrophoric nature and the need for temperatures around -78 °C. Alternatives such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are often preferred in a process setting. They are available as stable solutions and can sometimes be used at more accessible temperatures (e.g., -40 °C to 0 °C), which lessens the engineering demands on large-scale reactors.

Solvent selection, temperature control, and purification methods are also critical. Tetrahydrofuran (THF) is a common solvent, but its potential for peroxide formation must be managed. The quench of the reaction (neutralizing the strong base) must be carefully controlled to manage the exotherm. For purification, developing a process that allows for crystallization of the final product is highly desirable to avoid the costs and solvent waste associated with large-scale column chromatography.

Table 2: Key Process Parameters for Scalable α-Alkylation.
ParameterLaboratory Scale (Typical)Large Scale (Considerations)
BaseLithium diisopropylamide (LDA)Sodium or Potassium bis(trimethylsilyl)amide (NaHMDS/KHMDS)
Alkylating AgentPropyl iodide or Propyl bromidePropyl bromide (cost-effective)
SolventAnhydrous Tetrahydrofuran (THF)THF (with peroxide management) or Toluene
Temperature-78 °C-40 °C to 0 °C (process dependent)
Work-upAqueous quench (e.g., NH4Cl solution)Controlled quench with engineered mixing and cooling
PurificationSilica gel chromatographyCrystallization or Distillation

Chemical Derivatization and Analog Development of 1 Benzyl 4 Propylpiperidine 4 Carbonitrile

Modification of the Carbonitrile Group: Towards Carboxamides, Carboxylic Acids, and Other Nitrogenous Derivatives

The carbonitrile (nitrile) group at the 4-position of the piperidine (B6355638) ring is a key functional group that can be readily converted into other functionalities, significantly altering the compound's chemical properties.

Conversion to Carboxamides and Carboxylic Acids: The hydrolysis of nitriles is a fundamental transformation in organic chemistry that can yield either amides or carboxylic acids depending on the reaction conditions. The conversion of the nitrile to a primary carboxamide can be achieved through partial hydrolysis, often using milder conditions such as hydrogen peroxide in an alkaline solution or controlled acid catalysis. Complete hydrolysis, which converts the nitrile into a carboxylic acid, typically requires more stringent conditions, such as heating under reflux with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide (B78521) solution). This transformation consists of two main parts: the initial conversion of the nitrile to an amide, which is then hydrolyzed further to the carboxylic acid.

The general schemes for these transformations are as follows:

Acid-Catalyzed Hydrolysis: R-CN + 2 H₂O + H⁺ → R-COOH + NH₄⁺

Base-Catalyzed Hydrolysis: R-CN + OH⁻ + H₂O → R-COO⁻ + NH₃

These reactions allow for the introduction of a carboxylic acid or carboxamide group, which can serve as a hydrogen bond donor or acceptor, potentially influencing the molecule's interaction with biological targets.

Formation of Other Nitrogenous Derivatives: Beyond amides and acids, the carbonitrile group is a precursor to other nitrogen-containing heterocycles, most notably tetrazoles. The [2+3] cycloaddition reaction of a nitrile with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid, yields a 5-substituted 1H-tetrazole. Tetrazoles are often used in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidic properties but with different steric and electronic profiles.

Derivatization of the N-Benzyl Moiety: Exploring Aromatic Substitutions and Side Chain Variations

The N-benzyl group is another prime target for modification to explore structure-activity relationships (SAR). Alterations can include substitutions on the aromatic ring or complete replacement of the benzyl (B1604629) group with other aralkyl or alkyl chains.

Aromatic Substitutions: Research on related N-benzylpiperidine series has shown that introducing substituents onto the phenyl ring can significantly impact biological activity. arkat-usa.org A wide array of analogs can be synthesized by introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens like fluorine and chlorine, trifluoromethyl) at the ortho, meta, or para positions of the benzyl ring. arkat-usa.org For example, in a series of 4-substituted N-benzyl piperidines, the position and nature of the substituent on the benzyl ring were found to modulate affinity and selectivity for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. arkat-usa.org

Side Chain Variations: The entire benzyl group can be replaced to study the influence of the size, length, and nature of the N-substituent. Analogs can be prepared with different aralkyl groups (e.g., phenethyl, naphthylmethyl) or simple alkyl chains. Studies on related piperidine derivatives have demonstrated that apolar moieties such as aryl or benzyl rings attached to the piperidine nitrogen often lead to more active compounds compared to more polar substituents. nih.gov

Alterations to the 4-Propyl Substituent: Homologation and Branching Studies

Modifying the 4-propyl group allows for the investigation of the steric requirements at this position. This can be achieved by synthesizing analogs with different alkyl chain lengths (homologation) or by introducing branching.

A common synthetic strategy to achieve this diversity is through the alkylation of a common precursor. For instance, a 1-benzyl-4-cyanopiperidine scaffold can be deprotonated at the 4-position using a strong base like lithium diisopropylamide (LDA) to form a carbanion. arkat-usa.orgresearchgate.net This carbanion can then react with various alkyl halides (e.g., ethyl iodide, isobutyl bromide) to introduce alkyl chains of different lengths and branching patterns. This approach allows for the systematic synthesis of a library of analogs with varied 4-alkyl substituents, starting from a readily available intermediate. arkat-usa.org This method provides a direct route to homologs (e.g., 4-butyl, 4-pentyl) and branched analogs (e.g., 4-isopropyl, 4-isobutyl).

Introduction of Stereogenic Centers and Enantioselective Synthesis Approaches for 1-Benzyl-4-propylpiperidine-4-carbonitrile Analogs

The core structure of this compound is achiral. However, the introduction of stereogenic centers can lead to enantiomers that may exhibit different pharmacological properties. Stereocenters can be introduced at various positions on the piperidine ring.

While the 4-position is a quaternary carbon, it only becomes a stereocenter if the carbonitrile group is converted into a different substituent, creating four distinct groups around the carbon. A more common approach is to introduce chirality at other positions of the piperidine ring, for instance, at the 2, 3, or 5 positions.

Modern synthetic methods offer several routes to enantioenriched piperidine derivatives.

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions have been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) precursors. researchgate.net This type of methodology could potentially be adapted to generate chiral piperidine building blocks.

Kinetic Resolution: The kinetic resolution of racemic piperidines using chiral bases (e.g., n-BuLi and (-)-sparteine) has been shown to be an effective method for obtaining enantioenriched 2-arylpiperidines, which can then be further functionalized. evitachem.com

From Chiral Pool: Amino acids can serve as starting materials for the enantiospecific synthesis of substituted carboxypiperidines.

These strategies allow for the controlled synthesis of specific stereoisomers, which is crucial for detailed pharmacological evaluation and understanding the three-dimensional requirements for biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on analogs of this compound aim to correlate specific structural modifications with changes in biological activity. While direct SAR studies on this exact compound are not extensively published, valuable insights can be drawn from research on closely related 4,4-disubstituted and N-benzylpiperidine derivatives.

For instance, in studies of N-benzylpiperidine analogs designed as cholinesterase inhibitors, modifications to the N-benzyl portion were critical. A rational design approach modifying the structure of donepezil (B133215) led to a series of N-benzyl-piperidine derivatives, where compound 4a (see table below) was identified as the most potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

The following interactive table summarizes the in vitro enzymatic inhibition data for a series of N-benzyl-piperidine derivatives (4a-d) designed as potential multitarget-directed AChE and BuChE inhibitors.

CompoundR1R2AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
4a HH2.08 ± 0.167.41 ± 0.44
4b OCH₃H3.38 ± 0.2113.92 ± 0.81
4c HOCH₃4.96 ± 0.3319.33 ± 1.05
4d OCH₃OCH₃6.71 ± 0.4928.14 ± 1.57

Data sourced from a study on N-benzyl-piperidine derivatives as potential multitarget-directed AChE and BuChE inhibitors.

The data indicates that unsubstituted (4a) or mono-substituted (4b, 4c) N-benzyl moieties are preferred for inhibitory activity against both enzymes, while the di-substituted analog (4d) showed the lowest potency. This suggests that steric bulk on the benzyl ring may be detrimental to activity in this particular series. Similarly, studies on other piperidine series have shown that analgesic potency can be highly dependent on the nature of the substituents at the 4-position. These findings highlight the importance of systematic modification at all available sites on the this compound scaffold to build a comprehensive SAR profile for any desired biological target.

Advanced Spectroscopic and Structural Characterization in Research of 1 Benzyl 4 Propylpiperidine 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Chemical Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of 1D and 2D NMR spectra, the precise arrangement and connectivity of atoms within 1-Benzyl-4-propylpiperidine-4-carbonitrile can be determined.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide primary information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl, piperidine (B6355638), and benzyl (B1604629) moieties. The integration of these signals would correspond to the number of protons in each group. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (Ar-CH₂) would likely appear as a singlet around δ 3.5 ppm. The aliphatic protons of the piperidine ring and the propyl group would resonate in the upfield region (δ 0.9-3.0 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the δ 120-125 ppm range. The quaternary carbon at the 4-position of the piperidine ring would also have a distinct shift. Aromatic carbons of the benzyl group would appear between δ 127-140 ppm, while the aliphatic carbons of the piperidine and propyl groups would be found in the upfield region. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of analogous N-benzylpiperidines and 4,4-disubstituted piperidines. researchgate.netnih.gov

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Propyl-CH₃~ 0.9 (triplet)~ 14.5
Propyl-CH₂~ 1.4 (sextet)~ 17.5
Propyl-CH₂ (α to C4)~ 1.8 (triplet)~ 38.0
Piperidine-H2, H6 (axial & eq.)~ 2.2 - 2.8 (multiplet)~ 53.0
Piperidine-H3, H5 (axial & eq.)~ 1.9 - 2.2 (multiplet)~ 35.0
Piperidine-C4-~ 40.0
Benzyl-CH₂~ 3.5 (singlet)~ 63.0
Nitrile (C≡N)-~ 122.0
Benzyl-Ar-C (para)~ 7.2-7.4 (multiplet)~ 127.5
Benzyl-Ar-C (ortho)~ 7.2-7.4 (multiplet)~ 128.5
Benzyl-Ar-C (meta)~ 7.2-7.4 (multiplet)~ 129.5
Benzyl-Ar-C (ipso)-~ 138.0

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and revealing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships. It would be used to trace the connectivity within the propyl group (CH₃ to CH₂ to CH₂) and map the couplings around the piperidine ring, confirming the relative positions of the methylene groups.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each carbon signal to its attached proton(s), for example, linking the benzylic proton signal at ~3.5 ppm to the carbon signal at ~63.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for identifying quaternary carbons, such as the C4 of the piperidine ring and the nitrile carbon, by observing their correlations to nearby protons. For instance, correlations from the propyl and piperidine protons to the quaternary C4 would confirm the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern under ionization. For this compound (C₁₆H₂₂N₂), the exact mass is 242.1783 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 242. The fragmentation is likely dominated by cleavage at the benzylic position, a common pathway for N-benzyl compounds. thieme-connect.de This α-cleavage results in the loss of a C₉H₁₀N₂ radical to form a highly stable benzyl cation, which often rearranges to the tropylium (B1234903) ion, giving a characteristic and typically intense base peak at m/z 91 . thieme-connect.denih.gov

Other significant fragmentation pathways would involve the loss of the propyl group or cleavage of the piperidine ring. chemguide.co.uk

Table 2: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Ion Formula Fragmentation Pathway
242Molecular Ion [M]⁺˙[C₁₆H₂₂N₂]⁺˙-
199[M - C₃H₇]⁺[C₁₃H₁₅N₂]⁺Loss of the propyl radical
151[M - C₇H₇]⁺[C₉H₁₅N₂]⁺Loss of the benzyl radical
91Tropylium ion (Base Peak)[C₇H₇]⁺α-cleavage at the benzylic position

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorptions corresponding to its nitrile, aromatic, and aliphatic components.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Mode Expected Absorption Range (cm⁻¹)
Nitrile (C≡N)Stretch2220 - 2260 (sharp, medium intensity)
Aromatic C-HStretch3000 - 3100 (medium to weak)
Aliphatic C-H (CH₂, CH₃)Stretch2850 - 2960 (strong)
Aromatic C=CRing Stretch~1600, ~1495, ~1450 (medium to weak)
Aromatic C-HOut-of-plane bend690 - 770 (strong, indicating monosubstitution)

The most diagnostic peak would be the sharp absorption around 2240 cm⁻¹ for the nitrile (C≡N) group. The presence of the benzyl group would be confirmed by the aromatic C-H stretching peaks just above 3000 cm⁻¹ and the characteristic C=C ring stretching bands. nist.gov The strong absorptions below 3000 cm⁻¹ would confirm the presence of the saturated piperidine and propyl alkyl chains.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Analogs

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information about bond lengths, bond angles, and torsional angles. While no crystal structure for this compound is publicly available, this technique would be essential for confirming its three-dimensional architecture.

For analogous piperidine derivatives, X-ray analysis typically reveals a chair conformation for the six-membered ring, as this is the most energetically stable arrangement. The analysis would determine the orientation of the substituents on the C4 atom (propyl and nitrile) and whether the N-benzyl group occupies an axial or equatorial position in the crystal lattice. This information is critical for understanding steric interactions and intermolecular packing forces in the solid state.

Chromatographic Purity Assessment for Research Samples (e.g., HPLC, GC)

Chromatographic techniques are essential for determining the purity of research samples. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound.

A typical method for purity assessment would involve Reverse-Phase HPLC (RP-HPLC). nih.gov The sample would be analyzed on a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. researchgate.net Detection would be performed using a UV detector, leveraging the chromophore of the benzyl group (typically at wavelengths around 214 nm and 254 nm). nih.gov The purity of the sample is determined by the area percentage of the main peak relative to any impurity peaks in the chromatogram. nih.gov

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), could also be employed if the compound is sufficiently volatile and thermally stable.

Computational Chemistry and Molecular Modeling of 1 Benzyl 4 Propylpiperidine 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly useful for determining the preferred three-dimensional arrangements of atoms in a molecule, known as conformations. For a flexible molecule like 1-benzyl-4-propylpiperidine-4-carbonitrile, which contains multiple rotatable bonds, DFT calculations can identify the most stable conformers by calculating their relative energies.

Hypothetical DFT calculation results for the conformational analysis of this compound are presented in the table below. These values are illustrative and represent the type of data obtained from such a study.

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-N-C-C)Key Non-bonded Interactions
Chair (Equatorial Benzyl (B1604629), Equatorial Propyl)0.00178.5Minimal steric strain
Chair (Axial Benzyl, Equatorial Propyl)3.5060.21,3-diaxial interactions with benzyl group
Chair (Equatorial Benzyl, Axial Propyl)4.20-175.81,3-diaxial interactions with propyl group
Twist-Boat5.80-85.3High torsional strain

DFT can also be employed to map out the energy profile of a chemical reaction involving this compound. By calculating the energies of reactants, products, and any intermediates and transition states, a reaction mechanism can be proposed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for understanding the reaction kinetics. For instance, in the synthesis of this compound, DFT could be used to model the nucleophilic substitution reaction to understand the favorability of different reaction pathways.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment that can mimic physiological conditions. nih.gov

For this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. nih.gov By simulating the molecule in a solvent, such as water, one can observe how the molecule flexes and changes its shape, providing a more realistic picture of its behavior in solution. Furthermore, MD simulations are invaluable for studying the interactions between a ligand (in this case, this compound) and a biological target, such as a protein. These simulations can reveal how the ligand binds to the protein and the stability of the resulting complex over time.

Molecular Docking Studies with Relevant Protein Targets (Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target.

Molecular docking simulations can predict how this compound might bind to the active site of a protein. The results of a docking study provide a "binding pose," which shows the specific orientation of the ligand within the binding pocket. Analysis of this pose can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. These interaction "hotspots" are crucial for the affinity and specificity of the binding. For example, docking studies on similar piperidine (B6355638) derivatives have revealed that the nitrogen atom in the piperidine ring often acts as a hydrogen bond acceptor, while the aromatic rings can engage in pi-pi stacking interactions with aromatic residues in the protein's active site.

In addition to predicting the binding mode, docking algorithms also provide a scoring function to estimate the binding affinity of the ligand for the protein. This score is an approximation of the free energy of binding. By docking this compound against a panel of different protein targets, it is possible to predict its selectivity profile. A compound that shows a high binding affinity for the desired target and low affinity for other proteins is considered to have a good selectivity profile, which is a desirable characteristic for a potential drug candidate.

The following table provides a hypothetical example of molecular docking results for this compound against three different protein targets.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Receptor A-8.5Tyr123, Phe256Pi-pi stacking, Hydrophobic
Enzyme B-6.2Asp89, Ser154Hydrogen bond, Electrostatic
Receptor C-4.1Val78, Leu99Hydrophobic

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery Based on the this compound Scaffold

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov This model, or pharmacophore, serves as a 3D query for searching large chemical databases to find novel compounds that possess the required features and are therefore likely to be active.

The process begins with the identification of a set of molecules known to be active at a particular biological target. In the context of the this compound scaffold, a hypothetical set of active derivatives would be aligned and analyzed to deduce a common pharmacophore. The key chemical features of the this compound scaffold that would likely contribute to a pharmacophore model include:

Aromatic Ring: The benzyl group provides a hydrophobic and potentially aromatic interaction point.

Hydrogen Bond Acceptor: The nitrile group can act as a hydrogen bond acceptor.

Hydrophobic Group: The propyl group offers a hydrophobic feature.

Positive Ionizable Feature: The piperidine nitrogen, under physiological pH, can be protonated and act as a cationic interaction point.

A hypothetical pharmacophore model derived from active derivatives of this scaffold might consist of a specific spatial arrangement of these features. For instance, a model could be generated that specifies the distances and angles between a hydrophobic feature, an aromatic ring, and a hydrogen bond acceptor.

Once a pharmacophore model is established, it can be used for virtual screening. researchgate.net This process involves computationally screening large databases of chemical compounds to identify molecules that match the pharmacophore query. The screening process is typically hierarchical, starting with a rapid 2D or 3D pharmacophore search to filter the database, followed by more computationally intensive methods like molecular docking for the most promising hits. nih.gov

A hypothetical virtual screening workflow using a pharmacophore model based on the this compound scaffold is outlined below:

StepDescriptionOutcome
1. Database Selection A large, diverse chemical database (e.g., ZINC, ChEMBL) is chosen for screening.A library of millions of compounds.
2. Pharmacophore Filtering The database is screened against the 3D pharmacophore model to identify molecules containing the required chemical features in the correct spatial orientation.A reduced set of thousands of "hit" compounds.
3. Drug-Likeness Filtering The hits are further filtered based on physicochemical properties to remove compounds with undesirable characteristics (e.g., poor solubility, high molecular weight).A refined list of hundreds of lead-like compounds.
4. Molecular Docking The remaining compounds are docked into the putative binding site of the biological target to predict their binding orientation and affinity.A prioritized list of top-scoring compounds for biological testing.

This process allows for the efficient identification of novel and structurally diverse compounds that are likely to exhibit the desired biological activity, using the this compound scaffold as a starting point for discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. researchgate.net For a series of this compound derivatives, a QSAR model could be developed to predict their potency and guide the synthesis of more active analogs.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Describe the connectivity of atoms.

Geometrical descriptors: Relate to the 3D shape of the molecule.

Electronic descriptors: Pertain to the distribution of electrons (e.g., partial charges, dipole moment).

Physicochemical descriptors: Include properties like logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a correlation between the calculated descriptors and the biological activity of the compounds in the training set. researchgate.net The goal is to generate a mathematical equation that can predict the activity of a compound based on its descriptor values.

For a hypothetical series of this compound derivatives, a QSAR study might yield an equation like the following:

pIC50 = c0 + c1(logP) - c2(Molecular_Weight) + c3(H-Bond_Acceptors)*

In this equation, pIC50 is the predicted biological activity, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. This model would suggest that higher lipophilicity (logP) and a greater number of hydrogen bond acceptors are beneficial for activity, while increased molecular weight is detrimental.

The predictive performance of the QSAR model is assessed using the test set. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to evaluate the model's robustness and predictive ability. researchgate.net

A hypothetical data table for a QSAR study on this compound derivatives is presented below:

CompoundlogPMolecular WeightH-Bond AcceptorsExperimental pIC50Predicted pIC50
Derivative 13.5284.417.27.1
Derivative 24.1298.517.87.7
Derivative 33.2312.427.07.1
Derivative 44.5326.518.28.1
Derivative 53.8340.527.57.6

Once a validated QSAR model is established, it can be used to predict the biological activity of newly designed, unsynthesized derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving time and resources in the drug discovery process.

Mechanistic and Pre Clinical Biological Investigations of 1 Benzyl 4 Propylpiperidine 4 Carbonitrile Analogs

In Vitro Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The 1-benzylpiperidine (B1218667) scaffold is a core component of several known cholinesterase inhibitors. Research into derivatives of this structure has revealed key structure-activity relationships (SAR) for the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132).

Another study on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety identified compounds 15b and 15j as potent inhibitors of AChE (IC50 = 0.39 µM) and BChE (IC50 = 0.16 µM), respectively. nih.gov These findings underscore the potential of the benzylpiperidine scaffold in designing dual inhibitors of cholinesterases. The presence of the propyl and carbonitrile groups at the 4-position of the piperidine (B6355638) ring in 1-benzyl-4-propylpiperidine-4-carbonitrile would likely modulate its interaction with the active site gorge of both AChE and BChE, though the precise inhibitory profile would require empirical testing.

CompoundTarget EnzymeIC50 (µM)Reference
4a AChE2.08
BChE7.41
15b AChE0.39 nih.gov
15j BChE0.16 nih.gov

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy. The piperidine scaffold has been explored for the development of novel PARP-1 inhibitors. A study focused on the design and synthesis of piperidine-based benzamide (B126) derivatives identified several potent PARP-1 inhibitors. mdpi.com

Among the synthesized compounds, 6a and 15d demonstrated excellent inhibitory activity against PARP-1, with IC50 values of 8.33 nM and 12.02 nM, respectively. mdpi.com These compounds were also shown to have potent antiproliferative effects against certain cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells. mdpi.com While these compounds are structurally distinct from this compound, they highlight the potential of the piperidine core in targeting the active site of PARP-1. The specific substitutions on the piperidine and the benzyl (B1604629) group of this compound would determine its potential as a PARP-1 inhibitor.

CompoundIC50 (nM)Reference
6a 8.33 mdpi.com
15d 12.02 mdpi.com

Fatty Acid Amide Hydrolase (FAAH) Modulation

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has therapeutic potential in pain and inflammation. The piperidine and piperazine (B1678402) carboxamide and carbamate (B1207046) scaffolds have been identified as effective for FAAH inhibition. nih.gov

Research has shown that piperidine/piperazine aryl ureas can act as covalent inhibitors of FAAH by carbamylating the catalytic serine residue. mdpi.comacs.org The piperidine moiety appears to be a key structural motif for generating new covalent FAAH inhibitors. mdpi.com While specific studies on this compound are lacking, the presence of the piperidine ring suggests a potential for interaction with FAAH. The nature of the substituents on the piperidine ring and the benzyl group would be critical in determining the inhibitory potency and mechanism of action.

Cathepsin S (CTSS) Inhibition

Cathepsin S is a cysteine protease involved in various pathological processes, including autoimmune diseases and cancer. researchgate.net The development of selective Cathepsin S inhibitors is an active area of research. Studies have explored the use of a piperidine scaffold in designing such inhibitors.

A series of competitive, reversible Cathepsin S inhibitors featuring a 4-substituted piperidine moiety have been investigated. researchgate.net These studies identified that the 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety was an effective replacement for an initial screening hit, leading to potent Cathepsin S inhibitors. researchgate.net This indicates that the 4-position of the piperidine ring is a key site for modification to achieve Cathepsin S inhibition. The 4-propyl-4-carbonitrile substitution in the target compound could potentially interact with the active site of Cathepsin S, although experimental validation is necessary.

Other Enzyme Target Investigations

The 1-benzylpiperidine scaffold and its analogs may interact with other enzyme systems, potentially leading to off-target effects or new therapeutic applications.

Monoamine Oxidase (MAO): A study of pyridazinobenzylpiperidine derivatives revealed that many of these compounds exhibited a higher inhibitory activity against MAO-B than MAO-A. mdpi.comnih.gov Compound S5 was identified as the most potent MAO-B inhibitor with an IC50 of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.gov Kinetic studies showed that this inhibition was competitive and reversible. mdpi.comnih.gov These findings suggest that 1-benzylpiperidine analogs could be explored as potential MAO inhibitors.

Cyclooxygenase (COX): Piperidine alkaloids isolated from Cassia spectabilis have been shown to exhibit moderate inhibitory activity against COX-1 (around 40% inhibition at 100 ppm) and marginal inhibition of COX-2 (less than 10% at 100 ppm). nih.gov Another study on pyridazine-based compounds, where piperidine was used as a catalyst in the synthesis, led to potent COX-2 inhibitors. nih.gov This suggests that the piperidine scaffold might contribute to COX enzyme inhibition.

Cytochrome P450 (CYP) Enzymes: The metabolism of drugs containing a 4-aminopiperidine (B84694) moiety is often catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major isoform involved in N-dealkylation. acs.org Piperine, a piperidine-containing natural product, is a known inhibitor of several CYP450 enzymes, including CYP3A4, CYP2C9, and CYP1A2. dovepress.com This suggests that 1-benzylpiperidine derivatives could potentially interact with and inhibit CYP enzymes, which would have implications for drug-drug interactions.

CompoundEnzyme TargetIC50 (µM)Reference
S5 MAO-B0.203 mdpi.comnih.gov
MAO-A3.857 mdpi.comnih.gov
S16 MAO-B0.979 mdpi.comnih.gov

Receptor Binding and Functional Assays in Cellular and Subcellular Models

The 1-benzylpiperidine scaffold is a common feature in ligands targeting various G-protein coupled receptors (GPCRs) and ion channels.

Sigma Receptors: A number of 1-aralkyl-4-benzylpiperidine and -piperazine derivatives have been synthesized and shown to be potent sigma receptor ligands. nih.gov Some of these compounds displayed high affinity for both sigma-1 and sigma-2 receptors. nih.gov For instance, compound 9aa exhibited a Ki in the nanomolar range for both sigma and 5-HT1A receptors. nih.gov The nature of the aralkyl group and the substitution on the piperidine/piperazine ring were found to be critical for affinity and selectivity. nih.gov

Dopamine (B1211576) Receptors and Transporter: 4-Benzylpiperidine carboxamides have been studied for their effects on dopamine (DA) reuptake. nih.govkoreascience.kr The length of the linker and the nature of the aromatic ring substituents were found to be crucial for selectivity towards the dopamine transporter (DAT). nih.govkoreascience.kr Furthermore, N-benzylpiperidine analogues have been identified as high-affinity ligands for the DAT with significant selectivity over the serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov

Serotonin Receptors and Transporter: The 1-benzylpiperidine moiety is also found in ligands targeting the serotonin transporter (SERT). sigmaaldrich.cn Studies have shown that modifications to this scaffold can yield compounds with high affinity for SERT. sigmaaldrich.cnnih.gov For example, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives displayed Ki values ranging from 2 to 400 nM for SERT. nih.gov

Opioid Receptors: The 4-substituted piperidine scaffold is a well-known pharmacophore for opioid receptor ligands. The nature of the substituent at the 4-position can modulate the affinity and efficacy at mu, delta, and kappa opioid receptors.

Muscarinic Acetylcholine Receptors: The piperidine ring is a core element in many muscarinic acetylcholine receptor antagonists. The specific substitution pattern on the piperidine ring and the nature of the N-substituent are key determinants of affinity for the different muscarinic receptor subtypes (M1-M5). nih.govguidetopharmacology.org

Compound ClassReceptor Target(s)Key FindingsReference(s)
1-Aralkyl-4-benzylpiperidinesSigma-1, Sigma-2, 5-HT1ANanomolar affinity for sigma and 5-HT1A receptors. nih.gov
4-Benzylpiperidine carboxamidesDopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Structural features determine selectivity for monoamine transporters. nih.govkoreascience.kr
3-Substituted piperidinesSerotonin Transporter (SERT)High affinity for SERT with Ki values in the nanomolar range. nih.gov

Histamine (B1213489) H3 Receptor Antagonism and Agonism Studies

The histamine H3 receptor (H3R) is a G protein-coupled receptor that acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters in the central nervous system. biorxiv.org Consequently, it has emerged as a significant target for therapeutic intervention in neurological disorders. biorxiv.org Analogs of 1-benzylpiperidine have been extensively investigated for their interaction with the H3 receptor, primarily as antagonists and inverse agonists.

A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were synthesized and evaluated for their binding affinities at the recombinant human histamine H3 receptor (hH3R). nih.gov These non-imidazole compounds demonstrated moderate to pronounced in-vitro affinities. For instance, specific 1-benzyl-4-(aminopropyloxy)piperidine and 1-benzyl-4-(aminopentyloxy)piperidine derivatives showed significant potency as H3R antagonists. nih.gov Functional assays, such as the electrically evoked contraction of the guinea-pig jejunum, confirmed their antagonist activity. nih.gov Notably, these compounds displayed high selectivity, showing no significant antagonistic activity at the histamine H1 receptor. nih.gov

Further research into non-imidazole compounds led to the development of potent and selective inverse agonists. nih.gov BF2.649, a piperidine derivative, acts as a competitive antagonist with a Kᵢ value of 0.16 nM and as an inverse agonist with an EC₅₀ value of 1.5 nM at the recombinant human H3 receptor. nih.gov The structure-activity relationship (SAR) of H3 ligands is complex due to factors like species differences and multiple receptor isoforms. eurekaselect.com However, the 1-benzylpiperidine scaffold has proven to be a robust framework for developing potent H3R antagonists and inverse agonists, which are known to enhance the activity of histaminergic neurons and thereby promote cognitive functions. nih.govnih.gov

Table 1: Histamine H3 Receptor Binding Affinities of Selected 1-Benzylpiperidine Analogs

CompoundStructure/ClassReceptorBinding Affinity (pKᵢ)Functional Activity
Analog 9b11-Benzyl-4-(aminopentyloxy)piperidine derivativeHuman H36.78Antagonist
Analog 9b21-Benzyl-4-(aminopentyloxy)piperidine derivativeHuman H37.09Antagonist
Analog 9b51-Benzyl-4-(aminopentyloxy)piperidine derivativeHuman H36.99Antagonist
Analog 9b61-Benzyl-4-(aminopentyloxy)piperidine derivativeHuman H36.97Antagonist
BF2.6491-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidineHuman H39.80 (calculated from Kᵢ = 0.16 nM)Inverse Agonist / Antagonist

Muscarinic Receptor Ligand Binding and Signaling Modulation

Muscarinic acetylcholine receptors (mAChRs) are critical G protein-coupled receptors involved in numerous physiological functions within the central and peripheral nervous systems. nih.gov Analogs featuring the benzylpiperidine scaffold have been identified as allosteric modulators, which bind to a site topographically distinct from the orthosteric site for acetylcholine. nih.govbiorxiv.org

One such analog, TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one), has been characterized as an M1 muscarinic receptor allosteric agonist. nih.gov Studies using site-directed mutagenesis and chimeric M1/M3 receptors have helped to map the binding site for this class of compounds. These investigations revealed that the binding pocket for TBPB is adjacent to the orthosteric site. nih.gov The functional activity of TBPB was found to be critically dependent on the presence of a specific amino acid residue, Phe77, within the receptor. nih.gov This suggests that structurally diverse allosteric agonists can interact with different sets of residues, supporting the hypothesis that M1 receptor activation can occur through multiple distinct binding domains. nih.gov Allosteric modulators offer potential therapeutic advantages by fine-tuning biological responses to natural signaling patterns, which may lead to improved functional selectivity. biorxiv.org

Sigma-1 (σ1) Receptor Ligand Binding and Functional Characterization

The sigma-1 (σ1) receptor is a unique transmembrane protein located at the endoplasmic reticulum, which has been implicated in a variety of cellular functions and neurological disorders. nih.gov It is a target for drug design in conditions ranging from pain to psychiatric disorders. nih.gov The 1-benzylpiperidine and related benzylpiperazine scaffolds have been instrumental in the development of potent and selective σ1 receptor ligands. nih.govchemrxiv.org

Structure-activity relationship (SAR) studies have shown that both receptors share certain pharmacophoric features, including a basic nitrogen (like that in piperidine) that forms key interactions within the binding pocket. chemrxiv.org For the σ1 receptor, this interaction involves the amino acid Glu172. chemrxiv.org A series of benzylpiperazinyl derivatives were designed and synthesized, leading to the identification of compounds with high affinity for the σ1 receptor. nih.gov For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) demonstrated a Kᵢ value of 1.6 nM for the σ1 receptor and high selectivity over the σ2 subtype. nih.gov The functional characterization of these ligands often reveals them to be antagonists that can modulate nociceptive signaling, suggesting their potential as therapeutics for chronic pain. nih.gov The ligand-binding region of the σ1 receptor is formed by its hydrophobic domains, which share homology with a fungal sterol isomerase enzyme. nih.gov

Table 2: Sigma-1 (σ1) Receptor Binding Affinities of Selected Analogs

CompoundStructure/Classσ1 Receptor Affinity (Kᵢ, nM)Selectivity (Kᵢ σ2/Kᵢ σ1)
Compound 15Benzylpiperazinyl propan-1-one1.6886
Compound 12cTrifluoromethyl indazole piperidine0.7829 (vs. D4)
Compound 12aIndazole piperidine1.2>700 (vs. D4)
Compound 13g(S)-3-oxopiperidine37High (vs. D4)

Dopamine Receptor Subtype Interactions (D1, D2, D3, D4, D5)

Dopamine receptors, divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are crucial targets for treating a range of neuropsychiatric disorders. nih.govnih.gov The high homology among these subtypes, particularly within the D2-like family, has made the development of selective ligands challenging. nih.gov However, the benzylpiperidine scaffold has been successfully utilized to create antagonists with high selectivity, especially for the D4 receptor subtype. nih.govnih.gov

Researchers have reported the discovery of 3- and 4-benzyloxypiperidine scaffolds as D4 receptor antagonists, with several compounds showing greater than 30-fold selectivity over other dopamine receptor subtypes. nih.gov Structure-activity relationship studies on 4-substituted piperidine analogs revealed that derivatives with a terminal benzyl group interact with the D4 receptor differently than those with a terminal butyl chain. nih.gov For instance, the 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) analog 19 displayed a high D4 receptor affinity (pKᵢ = 8.82) and a favorable selectivity profile (D2/D4 = 380, D3/D4 = 162). nih.gov Docking studies and molecular dynamics simulations have been used to rationalize these binding affinities and selectivity, providing insight into the specific interactions within the receptor's binding pocket. nih.govelifesciences.org

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Co-Potentiation Research

Cystic Fibrosis is caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ATP-gated anion channel. elsevierpure.com A key therapeutic strategy involves using small molecules called "potentiators" to restore the channel gating function of mutated CFTR. elsevierpure.comnih.gov Recent research has identified a novel class of compounds, termed "co-potentiators," that work synergistically with existing potentiators to enhance CFTR channel activity. nih.govnih.gov

A spiro[piperidine-4,1-pyrido[3,4-b]indole] class of compounds, which incorporates a 1-benzylpiperidine moiety, has been identified as a novel co-potentiator scaffold. nih.govnih.gov These molecules function in synergy with potentiators like ivacaftor (B1684365) (VX-770) to rescue the activity of certain minimal function CFTR mutants, such as N1303K-CFTR. nih.gov Structure-activity relationship studies were conducted on this scaffold, leading to the synthesis of analogs with improved potency. The analog 2i , featuring a 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents, demonstrated the greatest potency for activating N1303K-CFTR, with an EC₅₀ of approximately 600 nM. This represented a 17-fold improvement over the original compound identified in a high-throughput screen. nih.gov

Antimicrobial Activity Evaluations in Microorganism Cultures

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for developing new anti-infective agents. biomedpharmajournal.org Heterocyclic compounds, including piperidine derivatives, have been explored for this purpose, with many exhibiting significant bactericidal and fungicidal activities. biomedpharmajournal.orgresearchgate.net

Analogs based on the piperidin-4-one structure have been synthesized and screened for in vitro antimicrobial activity against various pathogenic strains. biomedpharmajournal.org Some of these compounds showed significant antibacterial activity when compared to the standard drug ampicillin (B1664943) and notable antifungal activity compared to terbinafine. biomedpharmajournal.org In another study, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were evaluated for their efficacy against important bacterial and fungal pathogens of tomato plants, namely Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, and Fusarium solani. nih.govresearchgate.net Several of these synthesized compounds exhibited potent antimicrobial activities, in some cases comparable or superior to standard agents like chloramphenicol (B1208) and mancozeb. nih.govresearchgate.net Structure-activity relationship studies indicated that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influences the antimicrobial activity. nih.gov

Table 3: Antimicrobial Activity of Selected Piperidine Analogs

Compound ClassTest OrganismsActivity NotedReference Standard(s)
2,6-diaryl-3-methyl-4-piperidonesVarious bacteria and fungiSignificant antibacterial and antifungal activityAmpicillin, Terbinafine
1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j)X. axonopodis, R. solanacearum, A. solani, F. solaniSignificant potent antimicrobial activitiesChloramphenicol, Mancozeb
Benzyl bromide derivatives (1a, 1c)S. aureus, S. pyogenes, E. faecalis, C. albicans, C. kruseiHigh activity against Gram-positive bacteria and fungiNystatin

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The piperidine and piperazine frameworks are present in numerous molecules investigated for their potential as anticancer agents. nih.gov In vitro studies using various human cancer cell lines are a primary method for evaluating the cytotoxic and antiproliferative effects of new chemical entities. nih.gov

Several 1-benzhydrylpiperazine (B193184) derivatives, which are structurally related to 1-benzylpiperidine, were synthesized and evaluated for their antiproliferative effects using the MTT colorimetric assay. nih.gov These compounds were tested against a panel of human cancer cell lines, including MCF-7 (breast), HepG2 (liver), HeLa (cervix), and HT-29 (colon). nih.gov Four compounds within the series demonstrated interesting growth inhibitory effects against all tested cancer cell lines. nih.gov Similarly, other studies on novel benzimidazole (B57391) derivatives have shown significant, dose-dependent cytotoxic effects against lung (A549), liver (HepG2), breast (MCF-7), and colorectal (DLD-1) carcinoma cell lines. jksus.org For instance, one benzimidazole derivative exhibited high cytotoxic activity against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org The antiproliferative activity of such compounds is often compared to standard chemotherapeutic drugs like cisplatin (B142131) or doxorubicin. jksus.orgmdpi.com

Table 4: In Vitro Antiproliferative/Cytotoxic Activity of Related Analogs

Compound ClassCancer Cell LineActivity Metric (IC₅₀/EC₅₀)Observed Effect
1-Benzhydrylpiperazine derivativesMCF-7, HepG2, HeLa, HT-29Not specifiedInteresting growth inhibitory effects
Benzimidazole derivative (se-182)A549 (Lung)15.80 µMHigh cytotoxic activity
Benzimidazole derivative (se-182)HepG2 (Liver)15.58 µMHigh cytotoxic activity
Aminobenzylnaphthol (Compound 2)Caco-2 (Colon)EC₅₀: 51.0 µM (24h), 46.0 µM (72h)Slightly better than cisplatin
Aminobenzylnaphthol (Compound 1)SH-SY5Y (Neuroblastoma)EC₅₀: 46.9 µM (24h), 45.0 µM (72h)Similar to cisplatin

Mechanistic Studies of Cellular Responses and Signaling Pathways (e.g., SHP2 phosphatase activity, viral replication inhibition)

While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on structurally related 1,4,4-trisubstituted and N-benzyl-4,4-disubstituted piperidines provides significant insights into their potent antiviral activities. These analogs interfere with viral replication through distinct mechanisms targeting different viral families.

Inhibition of Coronavirus Replication via Main Protease (Mpro)

Analogs of this compound, specifically the class of 1,4,4-trisubstituted piperidines, have been identified as inhibitors of coronavirus replication. nih.govnih.gov Mechanistic investigations reveal that these compounds likely exert their antiviral effect after the virus has entered the host cell, specifically at the stage of viral polyprotein processing. nih.govnih.gov

Enzymatic assays were performed with several key coronavirus proteins involved in replication. While the compounds showed no inhibitory activity against enzymes like the nsp12-nsp7-nsp8 polymerase or the nsp14 and nsp16/nsp10 methyltransferases, they did inhibit the nsp5 main protease (Mpro). nih.govnih.gov Mpro is a crucial enzyme for the virus as it cleaves viral polyproteins into functional proteins required for viral replication. The inhibition observed was modest, but in silico modeling supported the plausibility of these piperidine derivatives binding to the catalytic site of Mpro. nih.govnih.gov This suggests that 1,4,4-trisubstituted piperidines represent a novel class of non-covalent inhibitors of the coronavirus Mpro, warranting further development. nih.gov

Inhibition of Influenza Virus Replication via Hemagglutinin (HA) Fusion

A distinct mechanism of viral replication inhibition has been observed for the class of N-benzyl-4,4-disubstituted piperidines against the influenza A virus, with specific activity against the H1N1 subtype. nih.govub.edu These compounds act as fusion inhibitors, targeting the influenza virus hemagglutinin (HA) protein. nih.govresearchgate.net

The HA protein is essential for the virus to enter host cells by mediating the fusion of the viral envelope with the endosomal membrane. nih.gov Mechanistic studies demonstrated that these piperidine derivatives inhibit the low pH-induced, HA-mediated membrane fusion process. nih.govresearchgate.net Molecular simulations and resistance studies, which identified a specific mutation (HA1-S326V) conferring resistance, pointed to a novel binding pocket. nih.gov This binding site is located near the fusion peptide in the HA2 subunit, a region not previously targeted by other known HA fusion inhibitors. ub.edu By binding to this site, the compounds are thought to stabilize the pre-fusion state of HA, preventing the conformational changes necessary for membrane fusion. nih.govub.eduexplorationpub.com This makes the N-benzyl-4,4-disubstituted piperidines a promising structural scaffold for developing new anti-influenza drugs that work by binding to the fusion peptide. nih.gov

Table 1: Antiviral Mechanism of this compound Analogs
Compound ClassTarget VirusProposed MechanismMolecular Target
1,4,4-Trisubstituted PiperidinesCoronaviruses (e.g., HCoV-229E, SARS-CoV-2)Inhibition of viral polyprotein processingMain Protease (Mpro) nih.govnih.gov
N-benzyl-4,4-disubstituted PiperidinesInfluenza A (H1N1 subtype)Inhibition of virus-cell membrane fusionHemagglutinin (HA) nih.govub.edu

Radioligand Synthesis and Binding Studies for Receptor Mapping in Animal Models

The development of radiolabeled ligands is crucial for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive mapping of receptor distribution and density. Research on analogs, particularly 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives, provides a framework for the potential development of this compound as a radioligand.

Studies have focused on designing and synthesizing 4-phenylpiperidine-4-carbonitrile derivatives as high-affinity ligands for the sigma-1 (σ1) receptor. nih.govhzdr.de The σ1 receptor is involved in numerous cellular functions and is implicated in various neuropsychiatric diseases. hzdr.de

For PET imaging, an analog was labeled with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). nih.gov The radioligand, [¹⁸F]1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrile, was synthesized via nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride. nih.govhzdr.de The synthesis resulted in an isolated radiochemical yield of 42-46% with a radiochemical purity greater than 99%. nih.gov

In Vitro Binding Studies

In vitro competition binding assays were conducted to determine the affinity and selectivity of these compounds for sigma receptors. The 4-phenylpiperidine-4-carbonitrile derivatives demonstrated a high affinity for σ1 receptors, with inhibition constant (Ki) values in the low nanomolar range. nih.govhzdr.de Furthermore, they exhibited exceptionally high selectivity for the σ1 subtype over the σ2 subtype. nih.gov

Table 2: In Vitro Receptor Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Analogs
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity Ratio (Ki σ2 / Ki σ1)
Analog 11.22 - 2.14830 - 1710680 - 887 nih.govhzdr.de

Receptor Mapping in Animal Models

Biodistribution studies using the [¹⁸F]-labeled 4-phenylpiperidine-4-carbonitrile analog were performed in mice to assess its potential for in vivo imaging. nih.govhzdr.de The radiotracer showed high initial uptake into the brain and favorable brain-to-blood ratios, which are critical characteristics for a successful central nervous system PET ligand. nih.gov

To confirm that the radiotracer's accumulation in tissues was due to specific binding to σ1 receptors, blocking studies were conducted. nih.govhzdr.de Animals were pre-treated with known σ1 receptor ligands, such as SA4503 or haloperidol, before the injection of the radiotracer. This pre-treatment significantly reduced the accumulation of the [¹⁸F]-labeled compound in organs known to have a high density of σ1 receptors, confirming the specific binding of the radioligand in vivo. nih.govhzdr.de These findings establish that [¹⁸F]-labeled 4-phenylpiperidine-4-carbonitrile derivatives are promising candidates for PET imaging and receptor mapping of the σ1 receptor in animal models. nih.gov

Advanced Analytical Methodologies for Research and Quality Control of 1 Benzyl 4 Propylpiperidine 4 Carbonitrile

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 1-Benzyl-4-propylpiperidine-4-carbonitrile, offering high resolution and sensitivity for both purity assessment and quantitative determination. bas.bg The development of a suitable HPLC method is a critical step for routine analysis in a laboratory setting. bas.bg

Reverse-Phase HPLC for Separation of Analogs and Impurities

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like this compound. The separation is typically achieved using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. jpionline.org

A typical method for a related compound, 1-Benzyl-4-hydroxypiperidine-4-carbonitrile, utilizes a mobile phase containing acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and resolution. sielc.com For mass spectrometry compatibility, formic acid is preferred over non-volatile acids like phosphoric acid. sielc.com The method can be designed to separate the main compound from its potential impurities and structurally related analogs. Impurities could arise from the synthesis process, including starting materials like N-benzyl-4-piperidone or by-products from side reactions. caymanchem.com Stability-indicating methods can also be developed to separate the active compound from its degradation products. researchgate.net

A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate compounds with a range of polarities in a single run. jpionline.orgscirp.org Detection is commonly performed using an ultraviolet (UV) detector, as the benzyl (B1604629) group in the molecule provides a chromophore that absorbs UV light. jpionline.orgnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmProvides a nonpolar stationary phase for effective separation.
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase; acid improves peak shape.
Mobile Phase B AcetonitrileOrganic solvent to elute the compound from the column.
Gradient Program 30% B to 90% B over 15 minAllows for the separation of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 220 nmWavelength for detecting the benzyl aromatic ring.
Injection Volume 10 µLStandard volume for introducing the sample.

Chiral HPLC for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the C4 position of the piperidine (B6355638) ring, where the propyl and cyano groups are attached. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images. sigmaaldrich.com Since enantiomers often exhibit different biological activities, assessing the enantiomeric purity of a chiral compound is critical in many research applications. sigmaaldrich.com

Chiral HPLC is the most effective method for separating enantiomers. nih.gov This is achieved by using a Chiral Stationary Phase (CSP). nih.gov CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.govhplc.eu

Method development for chiral separations often involves screening a variety of CSPs and mobile phases. hplc.eu Mobile phases in chiral HPLC can range from normal-phase (e.g., hexane/isopropanol) to polar organic and reversed-phase modes, depending on the specific column and analyte. sigmaaldrich.comhplc.eu

Table 2: Typical Screening Conditions for Chiral HPLC Method Development

Chiral Stationary Phase (CSP) TypeTypical Mobile Phase Systems
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol, Acetonitrile, Methanol
Cellulose tris(3,5-dichlorophenylcarbamate) Hexane/Isopropanol, Ethanol/Acetonitrile
Cyclodextrin-based Acetonitrile/Water with buffer

Gas Chromatography (GC) for Volatile Derivatives and Specific Research Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For a compound like this compound, which has a relatively high molecular weight and polarity, direct GC analysis can be challenging due to its limited volatility. However, GC can be employed, particularly when coupled with a mass spectrometer, for specific applications. researchgate.net

For related, high-boiling point compounds, analysis often requires derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. While the nitrile and benzyl groups are relatively stable, derivatization is a common strategy to improve chromatographic performance for complex molecules.

GC analysis of piperidine and piperazine-based compounds has been successfully performed. researchgate.net A typical GC system would use a capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). researchgate.net The separation is achieved by temperature programming, where the column oven temperature is gradually increased to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for detection.

Coupled Techniques: LC-MS and GC-MS for Identification and Quantification in Complex Research Matrices

Coupling a chromatographic separation technique with mass spectrometry (MS) provides a highly specific and sensitive analytical tool. Both LC-MS and GC-MS are invaluable for the unambiguous identification and quantification of this compound, especially in complex matrices.

In LC-MS , the eluent from the HPLC column is directed into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for compounds like this, as it is effective for polar molecules and generates a protonated molecular ion [M+H]⁺, which confirms the molecular weight. The MS detector provides structural information through fragmentation analysis, aiding in the positive identification of the compound and its impurities. chromforum.org

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov After separation on the GC column, molecules enter the MS detector, where they are ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a "chemical fingerprint". researchgate.net This spectrum can be compared against spectral libraries (e.g., NIST) for confident identification. nih.gov GC-MS data is available for structurally similar compounds like 1-Benzyl-4-phenylpiperidine-4-carbonitrile, confirming the utility of this technique for the compound class. nih.gov

Table 3: Comparison of LC-MS and GC-MS for Analysis

FeatureLC-MSGC-MS
Analyte State Analyzed in solutionRequires volatile or derivatized compounds
Ionization Soft ionization (e.g., ESI, APCI)Hard ionization (e.g., EI)
Molecular Ion Typically a strong [M+H]⁺ peakMolecular ion may be weak or absent
Fragmentation Controllable, provides structural cluesExtensive, provides a unique fingerprint
Primary Use Identification and quantification of non-volatile compoundsIdentification of volatile compounds via library matching

Preparative Chromatography for Isolation and Purification of Research Compounds

Preparative chromatography is used to isolate and purify larger quantities of a specific compound from a mixture, which is essential for obtaining high-purity material for research purposes. The principles are the same as analytical chromatography, but the scale is significantly larger.

An analytical HPLC method, such as the reverse-phase method described in section 7.1.1, can be scaled up for preparative purposes. sielc.com This involves using a larger column with a greater diameter and length, packed with the same stationary phase material but often with a larger particle size to handle higher flow rates and sample loads. sigmaaldrich.com The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities.

After separation, fractions of the eluent are collected as they exit the detector. These fractions are then analyzed to identify those containing the pure compound, which are subsequently combined and concentrated to yield the purified product. Chiral preparative HPLC can also be employed to isolate individual enantiomers from a racemic mixture. sigmaaldrich.com

Table 4: Analytical vs. Preparative HPLC

ParameterAnalytical HPLCPreparative HPLC
Column Internal Diameter 2.1 - 4.6 mm>10 mm
Sample Load Micrograms (µg) to low milligrams (mg)Milligrams (mg) to grams (g)
Flow Rate 0.5 - 2.0 mL/min>20 mL/min
Primary Goal Quantitative and qualitative analysisIsolation and purification of compounds
Outcome Chromatogram and data reportPurified compound fractions

Strategic Role of 1 Benzyl 4 Propylpiperidine 4 Carbonitrile As a Key Synthetic Intermediate

Precursor to Nitrogen-Containing Heterocycles and Complex Amine Scaffolds

The chemical reactivity of the nitrile group in 1-Benzyl-4-propylpiperidine-4-carbonitrile makes it a valuable starting point for the synthesis of a range of nitrogen-containing heterocycles. The nitrile functionality can undergo various transformations to form new ring systems. For instance, it can participate in cycloaddition reactions or be reduced and then cyclized with appropriate reagents to yield fused or spirocyclic heterocyclic structures.

Moreover, the piperidine (B6355638) ring, a common scaffold in medicinal chemistry, combined with the reactive potential of the nitrile group, allows for the elaboration of complex amine scaffolds. ijnrd.org The N-benzyl group serves as a stable protecting group that can be removed under hydrogenolysis conditions, revealing a secondary amine. This secondary amine can then be engaged in a variety of coupling reactions to build more intricate molecular frameworks. The propyl group at the 4-position provides steric bulk and lipophilicity, which can be advantageous in modulating the pharmacological properties of the final compounds. clinmedkaz.org

Intermediate in the Synthesis of N-Benzyl-4-piperidinecarboxaldehyde and Related Aldehydes

A significant application of α-aminonitriles is their conversion to the corresponding aldehydes. In a process analogous to the synthesis of N-benzyl-4-piperidinecarboxaldehyde from 1-benzylpiperidine-4-carbonitrile (B2688994), this compound can be readily reduced to N-benzyl-4-propylpiperidine-4-carboxaldehyde. google.com This transformation is typically achieved with high selectivity using reducing agents such as diisobutylaluminium hydride (DIBAL-H). google.com

The reaction involves the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon workup to afford the desired aldehyde. The general conditions for this type of reduction are presented in the table below, based on the synthesis of a closely related analog. google.com

Reactant Reagent Solvent Temperature (°C) Reaction Time (h) Product
1-Benzylpiperidine-4-carbonitrileDIBAL-HToluene-25 to 250.5 - 2N-Benzyl-4-piperidinecarboxaldehyde

This synthetic route provides a straightforward method to access 4-formylpiperidine derivatives, which are themselves valuable building blocks for further chemical elaboration, such as in olefination reactions, reductive aminations, and the synthesis of various heterocyclic systems.

Building Block for Advanced Pharmaceutical Precursors in Academic Research

The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. ijnrd.org Derivatives of piperidine are known to exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. clinmedkaz.orgresearchgate.net While specific academic research on this compound as a pharmaceutical precursor is not extensively documented, its structural motifs are found in compounds of significant pharmacological interest.

For example, the 4-substituted piperidine framework is a core component of potent analgesics, such as fentanyl and its analogs. researchgate.netgoogle.com The synthesis of these complex molecules often involves the use of piperidone precursors, which can be accessed from nitriles like this compound. The nitrile can be hydrolyzed to a carboxylic acid, which can then be further manipulated to generate a variety of functional groups necessary for biological activity.

The presence of the N-benzyl group is also a common feature in the synthesis of pharmaceutical intermediates, providing a means to protect the piperidine nitrogen during synthetic manipulations, which can be later removed to install other substituents. chemicalbook.com The propyl group at the 4-position can be envisioned as a key element for modulating receptor binding and pharmacokinetic properties in novel drug candidates.

Facilitating Diverse Chemical Transformations through the Carbonitrile and Piperidine Core

The chemical utility of this compound is underscored by the diverse transformations that can be performed on its two main functional components: the carbonitrile group and the piperidine core.

Transformations of the Carbonitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-benzyl-4-propylpiperidine-4-carboxylic acid, or the amide, 1-benzyl-4-propylpiperidine-4-carboxamide. These functional groups open up a wide array of subsequent chemical reactions, including esterification, amidation, and the Curtius or Hofmann rearrangements to generate amines.

Reduction: As mentioned, partial reduction yields the aldehyde. Complete reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), would lead to the corresponding primary amine, (1-benzyl-4-propylpiperidin-4-yl)methanamine. This primary amine is a valuable precursor for the synthesis of more complex amines and polyamines.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of a wide variety of carbon-based substituents at the carbon atom of the original nitrile.

Transformations involving the Piperidine Core:

N-Debenzylation: The benzyl (B1604629) group can be removed via catalytic hydrogenation (e.g., using Pd/C and H2), which exposes the secondary amine of the piperidine ring. This allows for the introduction of a diverse range of substituents on the nitrogen atom through N-alkylation, N-acylation, or N-arylation reactions.

Ring Transformations: While more complex, the piperidine ring itself can potentially undergo ring-opening or ring-expansion reactions under specific conditions, leading to the formation of different heterocyclic systems.

The combination of these potential transformations makes this compound a highly adaptable and valuable intermediate in the synthesis of a broad spectrum of complex organic molecules.

Future Research Directions and Emerging Opportunities in 1 Benzyl 4 Propylpiperidine 4 Carbonitrile Chemistry

Development of Novel Synthetic Strategies for Enhanced Sustainability and Efficiency

The construction of the 4,4-disubstituted piperidine (B6355638) core of 1-benzyl-4-propylpiperidine-4-carbonitrile is a key synthetic challenge. Future research will likely focus on moving beyond traditional multi-step sequences to more sustainable and efficient methodologies.

Biocatalysis : The use of enzymes in synthesis offers high selectivity under mild conditions. clinmedkaz.org Future strategies could employ biocatalysts, such as immobilized lipases, for the asymmetric synthesis of piperidine precursors. nih.gov A chemo-enzymatic approach, combining chemical synthesis with biocatalytic steps, could provide a streamlined route to chiral 4,4-disubstituted piperidines. clinmedkaz.org This could involve, for instance, an enzymatic resolution of a key intermediate to install the desired stereochemistry.

C-H Functionalization : Direct C-H functionalization is a powerful tool for building molecular complexity efficiently. nih.gov Research into photoredox-catalyzed α-amino C-H arylation of piperidine derivatives has shown promise for creating highly substituted structures. acs.orgnih.gov Applying this logic, future work could explore the direct C-H propylation or cyanation of a 1-benzylpiperidine (B1218667) precursor, although the formation of a quaternary center presents a significant hurdle. More likely, C-H activation could be used to functionalize the benzyl (B1604629) or propyl groups to generate novel analogs.

Flow Chemistry : Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. innoget.comresearchgate.net The development of a flow-based protocol for the synthesis of this compound could significantly improve efficiency and yield. innoget.com Electroreductive cyclization in a flow microreactor is an emerging green method for synthesizing piperidine rings. nih.govencyclopedia.pub

Modular and Convergent Synthesis : A modular approach, where different fragments of the molecule are synthesized separately and then combined, can greatly enhance the efficiency of generating a library of analogs. nih.govbgu.ac.il For instance, a Ugi four-component reaction could be explored for the rapid assembly of 1,4,4-trisubstituted piperidines, providing a template for creating derivatives of the target compound.

Synthetic StrategyPotential AdvantagesRelevance to this compound
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact.Asymmetric synthesis of the piperidine core or its precursors.
C-H Functionalization Atom economy, reduced number of synthetic steps.Late-stage modification of the benzyl or propyl groups to create novel analogs.
Flow Chemistry Improved safety, scalability, and reaction control; higher yields.Efficient and scalable production of the target compound and its derivatives.
Modular Synthesis Rapid generation of a library of analogs for structure-activity relationship studies.Assembly of the 4,4-disubstituted piperidine scaffold from simpler building blocks.

Exploration of Underexplored Biological Targets for this compound Analogs

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. encyclopedia.pubmdpi.com Analogs of this compound could be designed to interact with a variety of biological targets.

Oncology : Piperidine and its derivatives have shown potential as anticancer agents by targeting signaling pathways crucial for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt. nih.govbgu.ac.il Future research could involve synthesizing analogs of this compound and screening them for activity against various cancer cell lines, potentially as inhibitors of kinases or protein-protein interactions. researchgate.net

Neurodegenerative Diseases : The piperidine nucleus is a key component of drugs for Alzheimer's and Parkinson's diseases. nih.govresearchgate.net For example, piperidine derivatives have been designed as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in these conditions. innoget.com The structural features of this compound could be optimized to develop new central nervous system (CNS) agents, for instance, by targeting cholinesterases or monoamine oxidases. nih.govnih.gov

Antiviral Agents : N-benzyl-4,4-disubstituted piperidines have been identified as a novel class of influenza virus fusion inhibitors. nih.govresearchgate.netmdpi.com They have been shown to interact with the hemagglutinin (HA) protein, preventing the virus from entering host cells. nih.govresearchgate.net This suggests that analogs of this compound could be promising candidates for the development of new antiviral therapies, not only for influenza but also for other enveloped viruses like HIV and SARS-CoV-2. nih.govresearchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. clinmedkaz.org These computational tools can be leveraged to accelerate the development of this compound analogs.

Predictive Modeling : Machine learning algorithms can be trained on large datasets of known piperidine derivatives to predict the biological activity of novel, untested compounds. repcomseet.orgnih.gov This can help in prioritizing which analogs of this compound to synthesize, saving time and resources. ijcrt.org

In Silico Screening : Computational methods like molecular docking can be used to screen virtual libraries of this compound derivatives against the three-dimensional structures of biological targets. nih.govrsc.org This can help in identifying compounds with a high probability of binding to the target and exerting a therapeutic effect.

De Novo Design : Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired biological activities, it can generate novel structures that are likely to be active.

AI/ML ApplicationDescriptionPotential Impact on Research
Predictive Modeling Using algorithms to forecast the biological activity of new compounds based on their structure.Prioritization of synthetic targets and reduction in the number of compounds that need to be synthesized and tested.
In Silico Screening Virtually docking a library of compounds into the active site of a biological target to predict binding affinity.Identification of promising lead compounds for further experimental validation.
De Novo Design Generating novel molecular structures with desired properties using generative models.Exploration of a wider chemical space and the discovery of novel, potent, and selective compounds.

Investigation of Materials Science Applications of Piperidine Derivatives

While the primary focus for piperidine derivatives has been in medicine, their unique chemical properties also make them interesting candidates for materials science applications. nbinno.comnbinno.com

Polymer Chemistry : Piperidine can be incorporated into polymers such as polyamides and polyurethanes to modify their properties. biosynce.com The this compound structure could be functionalized to create monomers for polymerization, leading to new materials with unique thermal, mechanical, or optical properties. biosynce.com

Bioactive Films and Drug Delivery : Functionalized piperidines have been incorporated into sodium alginate/poly(vinyl alcohol) films to create bioactive materials with antimicrobial properties. nih.gov This suggests that this compound or its derivatives could be used to develop functionalized polymers for applications in drug delivery, medical devices, and food packaging. biosynce.comnih.gov

Leveraging Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and biological activity of this compound is crucial for its rational design and optimization.

In-situ Reaction Monitoring : Techniques such as NMR spectroscopy and mass spectrometry can be used to monitor reactions in real-time. This can provide valuable insights into reaction kinetics, intermediates, and byproducts, allowing for the optimization of reaction conditions.

Mechanistic Studies of C-H Functionalization : Detailed mechanistic studies, including kinetic isotope effect experiments and computational modeling, can elucidate the mechanism of C-H functionalization reactions used to synthesize or modify piperidine derivatives. nih.govacs.orgacs.org This understanding can guide the development of more efficient and selective catalysts.

Structural Biology : For biologically active analogs, techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its biological target. This provides a detailed picture of the binding interactions and can guide the design of more potent and selective inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.